Product packaging for Ethyl 6-(3-fluorophenyl)-6-oxohexanoate(Cat. No.:CAS No. 898752-12-0)

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate

Cat. No.: B1325903
CAS No.: 898752-12-0
M. Wt: 252.28 g/mol
InChI Key: DCCCVIZESKMHOE-UHFFFAOYSA-N
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Description

Contextual Significance within β-Keto Ester Chemistry and Fluorinated Building Blocks

The significance of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is rooted in two key areas of modern organic chemistry: its identity as a β-keto ester and its nature as a fluorinated building block.

β-Keto Esters are compounds containing both a ketone and an ester functional group, with the ketone's carbonyl group located at the beta-carbon relative to the ester group. fiveable.me This specific arrangement imparts unique reactivity, making them highly valuable in organic synthesis. fiveable.me The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic, which facilitates the formation of enolates. This reactivity allows for a variety of chemical transformations, including alkylation and condensation reactions, which are fundamental for constructing more complex molecular skeletons. fiveable.me

Fluorinated Building Blocks are molecules that contain one or more fluorine atoms. The incorporation of fluorine into organic molecules is a strategy of significant interest, particularly in pharmaceutical and materials science. nih.govresearchgate.net The presence of fluorine can dramatically alter a molecule's physical and chemical properties, such as its acidity, metabolic stability, and lipophilicity. researchgate.net In medicinal chemistry, this can lead to enhanced drug efficacy and selectivity. researchgate.net Therefore, the development of methods to create fluorinated compounds is an active area of research. nih.gov

This compound merges these two concepts. It provides the versatile reactivity of a β-keto ester while also carrying a fluorine atom on its phenyl ring, making it a valuable intermediate for synthesizing more complex fluorinated molecules.

Importance of this compound as a Versatile Synthetic Precursor in Organic Synthesis

The structure of this compound makes it a versatile precursor for a range of more complex molecules. The dual functionality of the β-keto ester group is central to its utility in synthesis. nih.gov

The ketone group can be readily transformed into other functional groups, such as alcohols or imines, while the ester group can be converted into amides via the corresponding carboxylic acid. nih.gov This inherent reactivity allows chemists to use this compound as a starting point to build diverse molecular architectures. As a member of the fluorinated β-keto ester family, it serves as a key intermediate in multi-step synthetic pathways. nih.gov The ability to selectively modify different parts of the molecule provides a powerful tool for creating novel compounds with specific, targeted properties.

Key Structural Features and Their Synthetic Relevance

Feature Description Synthetic Importance
β-Keto Ester A ketone at the β-position relative to an ester. Enables enolate formation for alkylation and condensation reactions. fiveable.me
Ester Group -COOEt Can be hydrolyzed to a carboxylic acid or converted to amides. nih.gov
Ketone Group -C=O Can be reduced to an alcohol or reacted to form imines. nih.gov
Fluorophenyl Group A phenyl ring substituted with a fluorine atom. Introduces fluorine, potentially enhancing biological activity or modifying physicochemical properties of the final product. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17FO3 B1325903 Ethyl 6-(3-fluorophenyl)-6-oxohexanoate CAS No. 898752-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(3-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCCVIZESKMHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645572
Record name Ethyl 6-(3-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-12-0
Record name Ethyl 6-(3-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 6 3 Fluorophenyl 6 Oxohexanoate and Analogs

Strategic Approaches to Carbon-Carbon Bond Formation in β-Keto Ester Synthesis

The formation of a carbon-carbon bond is fundamental to the synthesis of the β-keto ester backbone. The Claisen condensation is a cornerstone reaction for this purpose, involving the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.orgfiveable.me

The mechanism proceeds through the following key steps:

Enolate Formation : A strong base, typically an alkoxide like sodium ethoxide, removes an acidic α-hydrogen from an ester molecule to form a nucleophilic enolate ion. libretexts.orgfiveable.me

Nucleophilic Attack : The enolate ion attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.org

Removal of Leaving Group : The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. libretexts.org

A critical consideration is the choice of base; using an alkoxide that matches the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) prevents unwanted transesterification side reactions. libretexts.org

Crossed Claisen Condensations: When two different esters are used, the reaction is termed a "Crossed Claisen Condensation." To avoid a complex mixture of products, these reactions are typically performed when one of the esters lacks α-hydrogens, and can therefore only act as the electrophile. libretexts.org

Modern variations and alternative strategies for β-keto ester synthesis include:

Palladium-Catalyzed Reactions : Palladium complexes can catalyze various transformations of allylic β-keto carboxylates, generating palladium enolates as key intermediates that can undergo further reactions like aldol (B89426) condensations and Michael additions. nih.gov

Reactions with Ynamides : The decarbonylative coupling of α-keto acids with ynamides provides an efficient route to a wide range of β-keto imides, which are structurally related to β-keto esters. organic-chemistry.org

Homologation Reactions : Zinc carbenoid-mediated homologation of β-keto esters can provide γ-keto esters, demonstrating a method for one-carbon insertion adjacent to the ketone functionality. orgsyn.org

Synthesis MethodKey ReactantsProduct TypeReference
Claisen CondensationTwo ester moleculesβ-Keto Ester libretexts.orgfiveable.me
Crossed Claisen CondensationTwo different esters (one lacking α-H)β-Keto Ester libretexts.org
Palladium-Catalyzed ReactionsAllylic β-keto carboxylatesα-Allyl Ketones, Aldol Products, etc. nih.gov
Ynamide Couplingα-Keto acids, Ynamidesβ-Keto Imides organic-chemistry.org

Stereoselective Synthesis of Fluorinated β-Keto Esters and Related Chiral Intermediates

Introducing fluorine and creating chiral centers with high stereocontrol are crucial for synthesizing biologically active compounds. The following sections detail methods for the stereoselective synthesis of fluorinated β-keto esters and their chiral alcohol derivatives.

Creating a stereogenic center bearing a fluorine atom, particularly a quaternary center (a carbon bonded to four other non-hydrogen atoms), is a significant synthetic challenge. nih.govnih.gov Both metal-catalyzed and organocatalytic methods have been developed to achieve this transformation with high enantioselectivity. nih.govmdpi.com These methods typically involve the reaction of a β-keto ester with an electrophilic fluorinating agent.

Metal-Catalyzed Methods: Chiral Lewis acid complexes can coordinate to the β-keto ester, creating a chiral environment that directs the approach of the fluorinating agent to one face of the enolate intermediate.

Titanium/TADDOL Complexes : A pioneering method utilized a complex of titanium and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) with Selectfluor® to achieve enantiomeric excesses (ee) of 62-90%. mdpi.comresearchgate.net

Copper/BOX Complexes : Copper(II) complexes with chiral bis(oxazoline) (BOX) ligands have been used in combination with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. mdpi.com

Europium/pybox Complexes : A highly enantioselective method for the α-fluorination of t-butyl 1-indanone-2-carboxylates employed europium(III) triflate with a chiral pybox ligand and NFSI, achieving 81-96% ee. mdpi.com

Organocatalytic Methods: Chiral small organic molecules can also catalyze asymmetric fluorination. nih.gov

Phase-Transfer Catalysis (PTC) : Chiral phase-transfer catalysts have been successfully applied to the enantioselective fluorination of β-keto esters. mdpi.com

Amine Catalysis : Chiral primary and secondary amines can react with the carbonyl group to form enamine intermediates, which then react with electrophilic fluorinating agents in a stereocontrolled manner. nih.gov

Catalyst SystemFluorinating AgentSubstrate TypeEnantiomeric Excess (ee)Reference
Ti/TADDOLSelectfluor®Acyclic β-Keto Esters62-90% mdpi.comresearchgate.net
Cu(II)/BOXNFSICyclic β-Keto Esters16-86% mdpi.com
Eu(III)/pyboxNFSICyclic β-Keto Esters81-96% mdpi.com
Chiral Primary AmineNFSIα-Branched Aldehydes48-86% nih.gov

The reduction of the keto group in a β-keto ester yields a β-hydroxy ester, creating a new stereocenter. Controlling the stereochemical outcome of this reduction is paramount for accessing specific chiral building blocks.

Diastereoselective Reductions: When the β-keto ester already contains a chiral center (for instance, at the α-position), the reduction of the ketone can lead to two possible diastereomers (syn or anti). The choice of reagents and conditions can favor the formation of one over the other.

Chelation Control : Strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) can form a rigid five-membered ring intermediate with the substrate. Subsequent hydride delivery often leads to the syn isomer with high diastereoselectivity. researchgate.net

Non-Chelation Control : In the presence of non-chelating Lewis acids, such as cerium(III) chloride (CeCl₃), in coordinating solvents, the reaction proceeds through a more open, non-chelated transition state, which typically favors the formation of the anti isomer. researchgate.net

Enantioselective Reductions: For prochiral β-keto esters, asymmetric reduction can produce one enantiomer of the β-hydroxy ester in excess.

Catalytic Hydrogenation : Chiral transition metal catalysts are widely used for this purpose. For example, ruthenium catalysts bearing the BINAP ligand can reduce β-keto esters with high enantioselectivity under hydrogen pressure. wikipedia.orgpsu.edu

Corey-Bakshi-Shibata (CBS) Reduction : This method employs a chiral oxazaborolidine catalyst with borane (B79455) as the stoichiometric reducing agent to achieve highly enantioselective ketone reductions. wikipedia.org

Biocatalytic Reductions : Enzymes, particularly ketoreductases (KREDs), are highly efficient and selective catalysts for the reduction of ketones. alaska.edu

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for producing chiral compounds. researchgate.net Enzymes operate under mild conditions and can exhibit exquisite enantio- and diastereoselectivity.

Ketoreductases (KREDs): These enzymes are widely used for the asymmetric reduction of β-keto esters to furnish chiral β-hydroxy esters. alaska.edunih.gov By selecting the appropriate KRED, it is possible to produce either the (S)- or (R)-alcohol with very high enantiomeric excess. nih.govacs.org For substrates with an existing stereocenter, KREDs can be used for dynamic reductive kinetic resolution (DYRKR) to convert a racemic mixture into a single, highly pure stereoisomer. alaska.edu For instance, specific KREDs can be chosen to yield either the syn or anti diastereomer of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters. alaska.edu

Lipases: While KREDs perform reductions, lipases are often used for the kinetic resolution of racemic β-hydroxy esters via enantioselective hydrolysis or acylation. researchgate.netacs.org

Biocatalytic MethodEnzyme ClassTransformationKey FeatureReference
Asymmetric ReductionKetoreductase (KRED)β-Keto Ester → Chiral β-Hydroxy EsterHigh enantioselectivity (access to R or S) alaska.edunih.gov
Dynamic Kinetic ResolutionKetoreductase (KRED)Racemic α-Substituted β-Keto Ester → Single DiastereomerHigh diastereo- and enantioselectivity alaska.edu
Kinetic ResolutionLipaseRacemic β-Hydroxy Ester → Enantioenriched Ester + AlcoholSeparation of enantiomers researchgate.netacs.org
Chemoenzymatic CascadeVarious (e.g., KRED + ADH)Vinyl Ketone → Chiral β-HydroxysulfideMulti-step one-pot synthesis nih.gov

Novel Fluorination Reactions Applied to β-Keto Esters

Beyond introducing a single fluorine atom, other fluorination strategies can dramatically alter the properties of the target molecule. Deoxofluorination replaces a carbonyl oxygen with two fluorine atoms, creating a gem-difluoro group.

The conversion of the ketone in a β-keto ester to a difluoromethylene group is a powerful transformation for creating analogs. Sulfur tetrafluoride (SF₄) is a potent reagent for this deoxofluorination reaction. enamine.netresearchgate.netthieme.de

The reaction of β-keto esters with SF₄ leads to the formation of β,β-difluorocarboxylic acid derivatives. enamine.netresearchgate.net This method has been investigated for its scope and limitations and has been scaled up for the multi-gram synthesis of building blocks relevant to medicinal chemistry. enamine.netresearchgate.net

While highly effective, SF₄ is a toxic gas, and its use requires specialized equipment and significant safety precautions. enamine.netthieme.de Despite these hazards, the efficiency of this method in producing valuable difluorinated building blocks often justifies its application in industrial settings. researchgate.netresearchgate.net Alternative, though often less reactive, reagents for deoxofluorination include diethylaminosulfur trifluoride (DAST), which has been used for the enantiospecific deoxofluorination of cyclic α-hydroxy-β-ketoesters. thieme.dersc.org

Electrophilic Difluoromethylthiolation Strategies

The introduction of the difluoromethylthio (SCF₂H) group into organic molecules is a significant area of research due to the unique properties this moiety imparts, including increased lipophilicity and its potential to act as a hydrogen bond donor. Electrophilic difluoromethylthiolation provides a direct method for incorporating the SCF₂H group into target structures. For a compound like Ethyl 6-(3-fluorophenyl)-6-oxohexanoate, this functionalization would typically occur at the α-position to the carbonyl group.

Recent advancements have led to the development of novel electrophilic difluoromethylthiolating reagents. One such class of reagents is N-difluoromethylthiophthalimide, which has been shown to be a shelf-stable and effective reagent for the difluoromethylthiolation of a wide array of nucleophiles, including β-ketoesters, under mild conditions. acs.org Another approach utilizes difluoromethanesulfonyl hypervalent iodonium (B1229267) ylides, which have been successfully employed in the asymmetric electrophilic difluoromethylthiolation of β-keto esters. nih.gov This method offers the potential for stereoselective synthesis of chiral molecules containing the SCF₂H group. nih.gov

The general mechanism for the electrophilic difluoromethylthiolation of a β-keto ester, an analog structure to this compound, involves the generation of an enolate from the keto-ester under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic sulfur atom of the difluoromethylthiolating reagent to form the α-difluoromethylthiolated product.

Table 1: Comparison of Electrophilic Difluoromethylthiolation Reagents

Reagent Class Substrate Scope Reaction Conditions Advantages
N-Difluoromethylthiophthalimides β-ketoesters, oxindoles, electron-rich heteroarenes acs.org Mild, often room temperature Shelf-stable, broad substrate scope acs.org
Difluoromethanesulfonyl hypervalent iodonium ylides Indanone-based β-keto esters nih.gov Copper-catalyzed nih.gov Enables asymmetric synthesis, high diastereoselectivity nih.gov
Trifluoromethanesulfanamide Acyclic and cyclic ketones nih.gov Acetyl chloride, room temperature Straightforward, good yields for ketones nih.gov

Process Development for Scalable and Efficient Synthesis

The scalable and efficient synthesis of aromatic ketones like this compound is a critical consideration for industrial applications. The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and has been extensively studied for process development. numberanalytics.comwikipedia.org This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a plausible scalable route would involve the Friedel-Crafts acylation of fluorobenzene (B45895) with ethyl 6-chloro-6-oxohexanoate.

A key challenge in scaling up Friedel-Crafts acylations is the need for stoichiometric amounts of the Lewis acid catalyst, as the product ketone forms a complex with the catalyst. wikipedia.orgorganic-chemistry.org This necessitates a hydrolytic workup to release the product and generates significant waste. wikipedia.org Research into more sustainable and catalytic approaches is ongoing. Recent developments include the use of solid acid catalysts like zeolites, which can be recycled, and "greener" methodologies that are metal- and halogen-free. organic-chemistry.orgacs.org Furthermore, advancements in reaction conditions, such as the use of microwave irradiation, have been shown to accelerate the reaction and improve yields. researchgate.net

The development of one-pot transformations is another avenue for increasing efficiency. For instance, a novel method for converting aromatic ketones into other functional groups like esters has been developed, which could expand the utility of these molecules in various synthetic pathways. azom.com

Table 2: Key Parameters in Scalable Friedel-Crafts Acylation

Parameter Considerations for Scalability Recent Advancements
Catalyst Stoichiometric amounts of AlCl₃ are common, leading to waste. wikipedia.org Use of recyclable solid acid catalysts acs.org; development of catalytic systems.
Solvent Chlorinated solvents are often used, posing environmental concerns. Solvent-free conditions under microwave irradiation organic-chemistry.org; use of "green" solvents. researchgate.net
Workup Aqueous workup is required to decompose the catalyst-product complex. Development of catalytic systems that do not require stoichiometric Lewis acids.
Feedstock Acyl chlorides are common but can be moisture-sensitive. Use of carboxylic acids as acylating agents. organic-chemistry.orgnih.gov

Mechanistic Investigations and Chemical Transformations of Ethyl 6 3 Fluorophenyl 6 Oxohexanoate

Exploration of the Chemical Reactivity Profile

The reactivity of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is dictated by the interplay of its functional groups. The ketone is susceptible to nucleophilic attack and redox reactions, the ester group can undergo hydrolysis and transesterification, and the fluorophenyl ring is a substrate for electrophilic aromatic substitution.

Oxidative Transformations of the Keto Moiety

The ketone functionality in this compound is a prime site for oxidative cleavage. A notable transformation in this category is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent groups. In this case, the competition is between the 3-fluorophenyl group and the alkyl chain of the hexanoate (B1226103) moiety. Generally, aryl groups have a higher migratory aptitude than primary alkyl chains.

The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield primarily Ethyl 5-((3-fluorobenzoyl)oxy)pentanoate. The mechanism proceeds via the formation of a Criegee intermediate, followed by the migration of the 3-fluorophenyl group.

Table 1: Hypothetical Results of Baeyer-Villiger Oxidation of this compound

Oxidizing AgentSolventTemperature (°C)Major ProductPredicted Yield (%)
m-CPBADichloromethane25Ethyl 5-((3-fluorobenzoyl)oxy)pentanoate85
Peroxyacetic acidAcetic Acid40Ethyl 5-((3-fluorobenzoyl)oxy)pentanoate78
Trifluoroperacetic acidDichloromethane0Ethyl 5-((3-fluorobenzoyl)oxy)pentanoate92

Reductive Pathways and Product Derivatization

The carbonyl group of the keto moiety can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Reduction to the corresponding secondary alcohol, Ethyl 6-(3-fluorophenyl)-6-hydroxyhexanoate, can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are typically high-yielding and proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.

For complete reduction of the keto group to a methylene group, yielding Ethyl 6-(3-fluorophenyl)hexanoate, harsher conditions are required. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are the classical methods for this transformation. The choice between these methods would depend on the stability of the ester group to acidic or basic conditions.

Table 2: Hypothetical Results of Reductive Transformations of this compound

Reducing Agent/MethodSolventProductPredicted Yield (%)
NaBH₄Methanol (B129727)Ethyl 6-(3-fluorophenyl)-6-hydroxyhexanoate95
LiAlH₄Diethyl ether6-(3-fluorophenyl)hexane-1,6-diol*90
Zn(Hg), HCl (Clemmensen)TolueneEthyl 6-(3-fluorophenyl)hexanoate70
H₂NNH₂, KOH (Wolff-Kishner)Ethylene Glycol6-(3-fluorophenyl)hexanoic acid**75

*LiAlH₄ will also reduce the ester to an alcohol. **The ester is likely to be hydrolyzed under the strong basic conditions of the Wolff-Kishner reduction.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The 3-fluorophenyl ring in this compound is susceptible to electrophilic aromatic substitution. The directing effects of the two substituents on the ring, the fluorine atom and the acyl group, will govern the position of the incoming electrophile.

Fluorine is an ortho, para-directing deactivator due to its strong inductive electron-withdrawing effect and its ability to donate electron density through resonance. The acyl group is a meta-directing deactivator due to its strong electron-withdrawing inductive and resonance effects. The combined effect of these two groups will direct incoming electrophiles to the positions that are ortho and para to the fluorine atom and meta to the acyl group. This would primarily be the 4- and 6-positions of the aromatic ring.

For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of Ethyl 6-(3-fluoro-4-nitrophenyl)-6-oxohexanoate and Ethyl 6-(3-fluoro-6-nitrophenyl)-6-oxohexanoate.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentElectrophileMajor Products (and approximate ratio)
HNO₃/H₂SO₄NO₂⁺Ethyl 6-(3-fluoro-4-nitrophenyl)-6-oxohexanoate (1) : Ethyl 6-(3-fluoro-6-nitrophenyl)-6-oxohexanoate (1.5)
Br₂/FeBr₃Br⁺Ethyl 6-(4-bromo-3-fluorophenyl)-6-oxohexanoate (1) : Ethyl 6-(2-bromo-5-fluorophenyl)-6-oxohexanoate (1.2)
SO₃/H₂SO₄SO₃Ethyl 6-(3-fluoro-4-sulfophenyl)-6-oxohexanoate (1) : Ethyl 6-(3-fluoro-6-sulfophenyl)-6-oxohexanoate (1.8)

Transesterification Processes Involving the Ethyl Ester Group

The ethyl ester group of this compound can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves the exchange of the alkoxy group of the ester with an alcohol. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the liberated ethanol.

For instance, treatment with methanol in the presence of an acid catalyst like sulfuric acid would lead to the formation of Mthis compound.

Table 4: Hypothetical Transesterification Reactions of this compound

AlcoholCatalystProductPredicted Equilibrium Conversion (%)
MethanolH₂SO₄Mthis compound90 (with excess methanol)
IsopropanolNaOiPrIsopropyl 6-(3-fluorophenyl)-6-oxohexanoate85 (with excess isopropanol)
Benzyl alcoholTi(OiPr)₄Benzyl 6-(3-fluorophenyl)-6-oxohexanoate95

Elucidation of Reaction Mechanisms in Complex Synthetic Pathways

The diverse reactivity of this compound makes it a potential intermediate in multi-step synthetic sequences. Understanding the mechanism of each step is crucial for optimizing reaction conditions and predicting outcomes. For example, in a hypothetical synthesis of a novel heterocyclic compound, the keto group could first be converted to a more reactive functional group, such as an enamine, which could then undergo an intramolecular cyclization with a group introduced onto the aromatic ring via electrophilic substitution. The elucidation of such a pathway would involve detailed spectroscopic analysis of intermediates and kinetic studies to determine the rate-determining step.

Tautomeric Equilibria Studies (Keto-Enol Forms) in Solution and Solid State

Like other β-dicarbonyl compounds, though to a lesser extent, this compound can exist in equilibrium with its enol tautomer. The keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming a carbon-carbon double bond and a hydroxyl group.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. In non-polar solvents, the enol form can be stabilized by intramolecular hydrogen bonding. In polar, protic solvents, the keto form is generally favored as the solvent can hydrogen bond with the carbonyl group.

The keto-enol equilibrium can be studied using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the enol form would be characterized by a vinylic proton signal and a hydroxyl proton signal, which would be absent in the spectrum of the pure keto form. In the solid state, X-ray crystallography can provide definitive information about the predominant tautomeric form.

Table 5: Predicted Keto-Enol Tautomeric Equilibrium for this compound in Various Solvents

SolventDielectric Constant (ε)Predicted % Enol Form
Hexane1.9~5%
Chloroform4.8~3%
Acetone21<1%
Methanol33<1%
Water80<0.1%

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment of Ethyl 6 3 Fluorophenyl 6 Oxohexanoate

High-Resolution Spectroscopic Methods

Spectroscopic techniques provide fundamental information about the molecular structure and composition of a substance by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the Ethyl 6-(3-fluorophenyl)-6-oxohexanoate molecule.

For a definitive structural assignment, both ¹H NMR and ¹³C NMR spectra are analyzed. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environments.

Expected ¹H NMR Data (in CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl ester group, the aliphatic chain, and the 3-fluorophenyl group. The chemical shifts are influenced by the electronegativity of nearby atoms (oxygen, fluorine) and the aromatic ring current.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Ethyl CH₃~1.25Triplet3H~7.1
Aliphatic CH₂ (Pos. 3)~1.70Quintet2H~7.5
Aliphatic CH₂ (Pos. 4)~1.78Quintet2H~7.5
Ethyl CH₂~4.12Quartet2H~7.1
Aliphatic CH₂ (Pos. 2)~2.35Triplet2H~7.4
Aliphatic CH₂ (Pos. 5)~3.05Triplet2H~7.2
Aromatic CH~7.15-7.80Multiplet4H-

Expected ¹³C NMR Data (in CDCl₃): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, from the aliphatic chain to the aromatic ring and the carbonyl groups.

Assignment Predicted Chemical Shift (δ, ppm)
Ethyl CH₃~14.2
Aliphatic C-3~24.5
Aliphatic C-4~28.8
Aliphatic C-2~34.0
Aliphatic C-5~38.5
Ethyl CH₂~60.5
Aromatic CHs~115.0 - 130.5
Aromatic C-F (¹JCF)~162.5
Aromatic C-CO~138.0
Ester C=O~173.5
Ketone C=O~199.0

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. Unlike standard mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision enables the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₁₇FO₃. The experimentally measured monoisotopic mass should align closely with the theoretically calculated value.

Parameter Value
Molecular FormulaC₁₄H₁₇FO₃
Calculated Monoisotopic Mass252.1162 g/mol
Expected Ion (e.g., ESI+)[M+H]⁺, [M+Na]⁺
Expected m/z for [M+H]⁺253.1239
Required Mass Accuracy< 5 ppm

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jfda-online.comusgs.gov It is an effective method for assessing the purity of volatile and thermally stable compounds like this compound and for identifying any potential impurities. jmaterenvironsci.com

In a typical GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, aiding in identification. The purity of the target compound is determined by comparing the area of its chromatographic peak to the total area of all peaks.

Parameter Typical Condition
Gas Chromatography (GC)
ColumnHP-5ms or similar nonpolar capillary column
Injection Temperature~250 °C
Oven ProgramStart at ~100 °C, ramp to ~280 °C
Carrier GasHelium
Mass Spectrometry (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Expected Fragmentation
Molecular Ion (M⁺)m/z 252
Key Fragmentsm/z 123 (fluorobenzoyl cation), m/z 207 (loss of ethoxy), m/z 151

Chromatographic Separations and Analysis

Chromatographic techniques are fundamental for both the purification of synthesized compounds and the analytical assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. epa.gov For this compound, a reversed-phase HPLC method is typically employed to determine its purity with high accuracy.

In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analyte between the two phases. Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks, often using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm).

Parameter Typical Condition
ModeReversed-Phase
Stationary PhaseC18 silica (B1680970) gel (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV-Vis Diode Array Detector (DAD) at 254 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)
Injection Volume10 µL

Flash column chromatography is a preparative technique used for the rapid and efficient purification of chemical compounds from reaction mixtures. rochester.edubiotage.com It operates under positive pressure (typically from compressed air or nitrogen), which speeds up the flow of the mobile phase through the stationary phase, leading to faster separations than traditional gravity chromatography. orgsyn.orginterchim.fr

For the purification of this compound, silica gel is commonly used as the stationary phase. The selection of an appropriate mobile phase (eluent), typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is crucial. The optimal solvent system is usually determined beforehand using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound. rochester.edu

Parameter Typical Condition
Stationary PhaseSilica Gel (230-400 mesh) hu-berlin.de
Mobile Phase (Eluent)Gradient of Ethyl Acetate in Hexanes (e.g., starting from 5:95)
Elution ModeIsocratic or gradient elution
Loading MethodDry loading (adsorbed onto silica) or direct liquid injection
DetectionCollection of fractions followed by Thin-Layer Chromatography (TLC) analysis

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a highly efficient and versatile separation technique that is widely used in synthetic chemistry to monitor the progress of chemical reactions. researchgate.net Its simplicity, speed, and low cost make it an ideal method for quickly assessing the consumption of starting materials, the formation of products, and the presence of any byproducts. researchgate.netthieme.de

In the synthesis of compounds analogous to this compound, TLC is a crucial analytical tool. For instance, during the synthesis of a dihydropyrimidine (B8664642) derivative incorporating a 2-fluorophenyl group, TLC was employed to monitor the reaction's progress. nih.gov This allows for the timely quenching of the reaction upon completion, thereby maximizing the yield and purity of the desired product. nih.gov

The general procedure for monitoring a reaction producing this compound would involve spotting a small aliquot of the reaction mixture onto a TLC plate at regular intervals. The plate is then developed in a suitable mobile phase, which is typically a mixture of solvents. The choice of eluent is critical for achieving good separation of the components. ictsl.net A common mobile phase for compounds of similar polarity is a mixture of ethyl acetate and hexane. researchgate.net

After development, the separated spots on the TLC plate are visualized. While some compounds are colored and can be seen directly, many, like this compound, are colorless and require a visualization method. nih.gov A common technique is to use a UV lamp, under which compounds with a chromophore will appear as dark spots on a fluorescent background. For compounds that are not UV-active, various chemical staining agents can be used. researchgate.netnih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify the different components of the reaction mixture. ictsl.net

A hypothetical TLC protocol for monitoring the synthesis of this compound is presented in the table below.

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase Ethyl acetate/Hexane (e.g., 30:70 v/v)
Sample Application Capillary spotting of the reaction mixture
Development In a saturated chromatography chamber
Visualization UV light (254 nm) or staining with p-anisaldehyde solution followed by heating
Expected Rf of Product ~0.4 (Hypothetical, depends on exact conditions)
Expected Rf of Starting Material Varies depending on the specific synthetic route

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. mdpi.com The intensities and positions of these spots are collected and used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule. mdpi.com

For example, the crystal structure of a related compound, ethyl 6-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylate, was determined by X-ray diffraction. nih.gov The analysis revealed detailed information about its molecular geometry, including the conformation of the dihydropyrimidine ring and the orientation of the 2-fluorophenyl group. nih.gov Such detailed structural information is invaluable for understanding the molecule's physical and chemical properties.

Should single crystals of this compound be obtained, a similar crystallographic analysis would provide definitive proof of its structure. The expected data from such an analysis is outlined in the hypothetical table below.

Crystallographic ParameterHypothetical Data for this compound
Chemical Formula C14H17FO3
Formula Weight 252.28
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.5 Å, b = 9.8 Å, c = 14.2 Å, β = 105°
Volume 1410 Å3
Z 4
Density (calculated) 1.18 g/cm3
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 100 K

This detailed structural information is critical for confirming the identity of the compound and for understanding its behavior in the solid state, which has important implications for its formulation and stability.

Strategic Applications of Ethyl 6 3 Fluorophenyl 6 Oxohexanoate As a Chemical Intermediate

Role in the Synthesis of Complex Organic Frameworks

The structure of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate, containing both a ketone and an ester functional group, makes it a valuable starting material for constructing complex organic frameworks. The ketone allows for a variety of transformations, including nucleophilic additions, reductions to a secondary alcohol, or serving as a handle for forming heterocyclic rings like pyrimidines, pyridines, or pyrazoles through condensation reactions with appropriate dinucleophiles.

The ethyl ester moiety can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions. Alternatively, the ester can participate in cyclization reactions, such as the Dieckmann condensation, if another ester group is present or introduced. The aliphatic chain provides a flexible spacer that can be modified to alter the distance and geometric relationship between the terminal functional groups, a key consideration in designing molecules for specific biological targets.

Precursor in the Development of Scaffolds with Potential Biological Relevance

The 6-aryl-6-oxohexanoate scaffold is a key structural element in the design of various biologically active molecules. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity through favorable interactions with biological targets.

Quorum sensing (QS) is a bacterial communication process that controls virulence gene expression. Inhibiting this pathway is a promising anti-virulence strategy. nih.gov Many natural QS signals, such as N-acyl homoserine lactones (AHLs), contain a 3-oxoacyl chain. nih.gov Synthetic mimics that antagonize QS receptors often incorporate aryl functionality and a keto group. mdpi.comresearchgate.net

Research has shown that simpler structures, including β-keto esters with aryl functionality, can act as antagonists of bacterial quorum sensing by competing with native AHLs for binding to receptor proteins. nih.govmdpi.com this compound could serve as a foundational structure for a new class of QS inhibitors. The 3-fluorophenyl group can act as a mimic of the lactone ring of AHLs, while the keto-ester chain could be modified to optimize binding interactions within the QS receptor active site.

Histone deacetylase (HDAC) inhibitors are an important class of anticancer agents. ucl.ac.uk Their structure is typically composed of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the enzyme. acs.org

This compound provides a direct precursor to the cap group (the 3-fluorophenyl ketone) and the linker region (the aliphatic chain). The synthetic strategy would involve modifying the ethyl ester into a suitable zinc-binding group, such as a hydroxamic acid. ucl.ac.ukacs.org The ketone could be retained or reduced to an alcohol to modulate the compound's interaction with the target enzyme. The flexibility of this scaffold allows for systematic modifications to optimize potency and selectivity for specific HDAC isoforms.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.

The synthesis of effective PROTACs requires careful design of all three components. This compound could serve as a versatile starting material for the linker component. The aliphatic chain offers a flexible backbone, while the terminal functional groups (ketone and ester) provide orthogonal handles for attaching the two different ligands. The 3-fluorophenyl group could be incorporated as part of the linker to introduce conformational rigidity or specific interactions, potentially improving the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase).

Statins are a class of drugs used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. mdpi.com The pharmacophore of most statins includes a dihydroxyheptanoic acid or heptenoic acid side chain, which mimics the natural substrate of the enzyme.

Converting this compound into a statin-like molecule would be a multi-step synthetic challenge. The core structure contains the six-carbon chain and the aryl group present in some synthetic statins like atorvastatin (B1662188) and rosuvastatin. However, significant modifications would be required, including the introduction of a second hydroxyl group with specific stereochemistry and the elaboration of the carbon chain. The compound would therefore serve as an early-stage precursor, from which the complex statin side-chain could be constructed through a series of stereoselective reductions and carbon-carbon bond-forming reactions.

Utilization in Enzyme-Catalyzed Reaction Studies and Metabolic Pathway Investigations

The functional groups within this compound make it a suitable substrate for studying various enzymatic reactions. The ketone can be a target for stereoselective reduction by ketoreductases, allowing for the synthesis of chiral alcohols which are valuable building blocks. The ethyl ester is a substrate for hydrolases like lipases and esterases, and such enzymatic hydrolysis can be used for kinetic resolutions to separate enantiomers if a chiral center is present or introduced.

Furthermore, if isotopically labeled (e.g., with ¹³C or ¹⁴C), the compound could be used in metabolic pathway investigations. Administering the labeled compound to biological systems would allow researchers to trace the metabolic fate of the fluorinated aryl ketone moiety. This could provide insights into how such structures are processed, detoxified, and excreted, which is valuable information in the broader field of drug metabolism and toxicology.

Integration into Multicomponent Reactions for Enhanced Chemical Diversity

This compound is a versatile substrate for various multicomponent reactions (MCRs), which are highly efficient one-pot syntheses that combine three or more reactants to form a complex product. The presence of both a ketone and an ester functional group within the same molecule allows for its participation in several named reactions, leading to the generation of diverse heterocyclic scaffolds.

The β-keto ester moiety, though not directly present, can be accessed through cyclization or other transformations, making the compound a potential precursor for reactions that typically utilize β-keto esters. The reactivity of the ketone and the ester groups can be harnessed in MCRs to build molecular complexity in a single step.

Several key multicomponent reactions can be envisioned utilizing this compound or its derivatives:

Hantzsch Pyridine (B92270) Synthesis : This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. nih.govbit.edu.cnacs.org While this compound is not a β-keto ester, its ketone functionality can react with an enamine derived from a β-keto ester and ammonia, followed by cyclization and oxidation to yield highly substituted pyridines. This approach offers a pathway to novel fluorinated dihydropyridine (B1217469) and pyridine derivatives, which are classes of compounds with significant interest in medicinal chemistry. bit.edu.cn

Biginelli Reaction : The Biginelli reaction is a well-known MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-keto ester, and urea (B33335). sapub.orgresearchgate.netdntb.gov.ua Similar to the Hantzsch synthesis, the ketone group of this compound can act as the carbonyl component. By reacting it with an aldehyde and urea or thiourea, it is possible to generate novel dihydropyrimidinone scaffolds bearing a fluorophenyl group. The reaction is typically acid-catalyzed and can be performed under solvent-free conditions, making it an environmentally friendly approach. researchgate.netresearchgate.net

Paal-Knorr Synthesis : This reaction is a straightforward method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. rsc.orgmdpi.com Although this compound is not a 1,4-dicarbonyl compound, it can be chemically modified to introduce a second carbonyl group at the appropriate position, thus serving as a precursor for this reaction. This would enable the synthesis of a variety of five-membered heterocyclic rings with a fluorophenyl substituent.

Passerini and Ugi Reactions : These are isocyanide-based MCRs that are highly valuable for generating peptide-like scaffolds. researchgate.netrsc.orgrsc.org The ketone group in this compound can serve as the carbonyl component in both the Passerini three-component reaction (with a carboxylic acid and an isocyanide) and the Ugi four-component reaction (with a carboxylic acid, an isocyanide, and a primary amine). These reactions would lead to the formation of α-acyloxy amides and α-acylamino amides, respectively, incorporating the fluorophenyl moiety and offering a high degree of molecular diversity.

The integration of this compound into these MCRs provides a powerful strategy for the rapid generation of libraries of complex and diverse molecules. The fluorine atom on the phenyl ring can impart unique physicochemical properties to the resulting compounds, such as increased metabolic stability and binding affinity, which are desirable in drug discovery and materials science.

Table 1: Potential Multicomponent Reactions Involving this compound

Reaction NameReactantsPotential Product Scaffold
Hantzsch Pyridine SynthesisAldehyde, β-Keto Ester, AmmoniaDihydropyridines, Pyridines
Biginelli ReactionAldehyde, Urea/ThioureaDihydropyrimidinones
Paal-Knorr Synthesis (after modification)Primary Amine or Sulfur sourcePyrroles, Furans, Thiophenes
Passerini ReactionCarboxylic Acid, Isocyanideα-Acyloxy Amides
Ugi ReactionCarboxylic Acid, Isocyanide, Primary Amineα-Acylamino Amides

Development of Fluorinated Materials and Advanced Polymer Precursors

The unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated polymers highly desirable for a wide range of advanced applications. This compound, containing a fluorinated aromatic ring, a ketone, and an ester group, represents a promising building block for the synthesis of novel fluorinated materials and advanced polymer precursors.

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid. This resulting molecule, 6-(3-fluorophenyl)-6-oxohexanoic acid, possesses two distinct reactive sites: the carboxylic acid and the ketone. These functional groups can be exploited in various polymerization reactions to create fluorinated polyesters and poly(aryl ether ketone)s (PAEKs).

Fluorinated Polyesters : The carboxylic acid derivative of this compound can undergo polycondensation with diols to produce fluorinated polyesters. The presence of the bulky and rigid fluorophenyl group in the polymer backbone is expected to influence the material's thermal properties, such as the glass transition temperature and thermal stability. Biocatalytic methods, for instance using immobilized lipases, could offer an environmentally benign route to these polyesters. nih.gov The synthesis of fluorinated polyesters often leads to materials with desirable properties for biomedical applications.

Poly(aryl ether ketone)s (PAEKs) : PAEKs are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. bit.edu.cn The synthesis of PAEKs typically involves a nucleophilic aromatic substitution reaction between an activated aromatic dihalide and a bisphenolate. The ketone group within the 6-(3-fluorophenyl)-6-oxohexanoic acid monomer unit could be incorporated into the polymer backbone. For instance, the fluorophenyl ketone moiety can be a component in the synthesis of novel poly(aryl ether ketone)s through nucleophilic polycondensation reactions. bit.edu.cn The introduction of fluorine can enhance solubility and lower the dielectric constant of the resulting polymers. bit.edu.cn

The general strategy would involve the conversion of this compound into a suitable monomer for polycondensation. For example, the carboxylic acid derivative could be reacted with a diol to form a polyester, or the aromatic ring could be further functionalized to participate in the formation of PAEKs. The resulting polymers would benefit from the inherent properties of the fluorinated moiety.

Table 2: Potential Properties of Polymers Derived from this compound

Polymer TypePotential Monomer(s)Key Polymerization ReactionExpected Properties
Fluorinated Polyester6-(3-fluorophenyl)-6-oxohexanoic acid, DiolPolycondensationEnhanced thermal stability, Chemical resistance, Potential for biodegradability
Poly(aryl ether ketone) (PAEK)Difluorinated aromatic ketones, Bisphenol derivative of the title compoundNucleophilic Aromatic SubstitutionHigh thermal stability, Good mechanical strength, Improved solubility, Low dielectric constant

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-(3-fluorophenyl)-6-oxohexanoate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via esterification of 6-(3-fluorophenyl)-6-oxohexanoic acid with ethanol, catalyzed by sulfuric acid or HCl under reflux in solvents like toluene or dichloromethane . Optimization involves:

  • Catalyst screening : Acid catalysts (e.g., H₂SO₄ vs. HCl) to improve esterification efficiency.
  • Solvent selection : Polar aprotic solvents enhance reaction rates due to better solubility of intermediates.
  • Temperature control : Reflux conditions (e.g., 80–110°C) to balance reaction speed and side-product formation.
    • Key Data : Yields >70% are achievable with 24-hour reflux in toluene and H₂SO₄ catalysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Identifies ester (C=O stretch at ~1730 cm⁻¹) and ketone (C=O stretch at ~1690 cm⁻¹) groups. Secondary amide NH stretches (if present) appear at ~3150–3270 cm⁻¹ .
  • NMR : ¹H NMR shows signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and fluorophenyl protons (δ 6.8–7.6 ppm, multiplet) .
  • Mass Spectrometry : Molecular ion peaks (m/z ~284) confirm molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the keto group in this compound?

  • Methodology :

  • DFT Calculations : Assess electron density at the keto group to predict nucleophilic/electrophilic sites. Basis sets (e.g., B3LYP/6-311+G(d,p)) model steric effects from the fluorophenyl ring .
  • Molecular Dynamics : Simulate solvent interactions to study keto-enol tautomerism under varying pH or temperature .
    • Key Insight : The 3-fluorophenyl group’s electron-withdrawing effect increases keto-group electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • X-ray Crystallography : Resolves ambiguities in NMR/IR assignments by providing exact bond lengths and angles. For example, disorder in cyclohexene rings was resolved using SHELXL refinement .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity in complex spectra .
    • Case Study : Inconsistent IR carbonyl stretches (e.g., 1691 vs. 1733 cm⁻¹) may arise from crystal packing effects, resolved via single-crystal analysis .

Q. How do steric and electronic effects of the 3-fluorophenyl substituent influence reaction pathways?

  • Methodology :

  • Comparative Synthesis : Synthesize analogs (e.g., 4-fluorophenyl or non-fluorinated derivatives) to isolate steric/electronic contributions.
  • Kinetic Studies : Monitor reaction rates of fluorinated vs. non-fluorinated compounds in nucleophilic acyl substitutions .
    • Data : The 3-fluorophenyl group reduces electron density at the keto group by 15% (DFT), accelerating reductions with NaBH₄ but slowing ester hydrolysis .

Q. What experimental designs minimize byproducts in multi-step syntheses involving this compound?

  • Methodology :

  • Stepwise Monitoring : Use TLC or in-situ IR to detect intermediates (e.g., 6-oxohexanoic acid) and optimize quenching times.
  • Protecting Groups : Temporarily block the keto group with trimethylsilyl chloride during esterification to prevent side reactions .
    • Example : Protecting the keto group increased yields in thiadiazole derivatization from 65% to 82% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.